1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol
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Overview
Description
RB-005 is a potent sphingosine kinase isoform 1 (SK1) inhibitor, which may serve as therapeutic agent for proliferative diseases, including hypertension. RB-005, (IC(50) = 3.6 μM), which also induced proteasomal degradation of SK1 in human pulmonary arterial smooth muscle cells.
Scientific Research Applications
Neurological Disorder Treatment Potential
- Molecules based on a similar template have shown varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Selective Estrogen Receptor Modulator Development
- Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, related to the queried compound, were developed as Selective Estrogen Receptor Modulators (SERMs), showing potential in breast cancer treatment (Yadav et al., 2011).
Anticancer Agent Synthesis
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the queried compound, were synthesized and evaluated as anticancer agents, showing potential in cancer treatment (Rehman et al., 2018).
Anti-Acetylcholinesterase Activity
- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure, were found to have significant anti-acetylcholinesterase activity, indicating potential use in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Antibacterial Applications
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, similar in structure, were synthesized and displayed moderate to talented antibacterial activity (Khalid et al., 2016).
Study of Intermolecular Interactions in Anticonvulsant Drugs
- Aminoalkanol derivatives, related to the queried compound, were studied to understand the influence of substituents and N-oxide formation on molecular geometry and intermolecular interactions, relevant in the search for new anticonvulsant drugs (Żesławska et al., 2020).
Structure-Activity Relationship in Antidementia Agents
- Research on 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives, structurally similar, has extended to understanding structure-activity relationships in antidementia agents (Sugimoto et al., 1992).
Inhibitors of Aromatase
- Piperidine-2,6-diones, with structural similarity, have been studied as selective inhibitors of aromatase, providing insights into the design of new cancer therapeutics (Leung et al., 1987).
Properties
CAS No. |
1425049-20-2 |
---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5087 |
IUPAC Name |
1-[2-(4-octylphenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-16-22-17-14-21(23)15-18-22/h9-12,21,23H,2-8,13-18H2,1H3 |
InChI Key |
PXLXLCZHGHRZAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCN2CCC(CC2)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RB005; RB 005; RB-005. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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